N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8-5-12(19-13(17-8)15-7-16-19)18-9-3-4-11(20-2)10(14)6-9/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMQZEMAJHCLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325851 | |
| Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330850-42-5 | |
| Record name | N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 5-Amino-3-methyl-1,2,4-triazole with Ethyl Acetoacetate
A common approach involves heating 5-amino-3-methyl-1,2,4-triazole with ethyl acetoacetate in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 4–6 hours. This yields 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which is subsequently chlorinated to introduce a leaving group at position 7.
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-Amino-3-methyl-1,2,4-triazole | Ethyl acetoacetate | 130 | 5 | 78 |
| 5-Amino-3-methyl-1,2,4-triazole | Acetic acid | 120 | 6 | 65 |
Halogenation at Position 7
The 7-hydroxyl group of triazolopyrimidinones is replaced with chlorine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is critical for enabling nucleophilic substitution with anilines.
Chlorination with POCl₃
Heating 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one in excess POCl₃ at reflux (110°C) for 3–4 hours affords 5-methyl-7-chloro-[1,triazolo[1,5-a]pyrimidine in yields of 85–90%. Catalytic dimethylformamide (DMF) may accelerate the reaction.
Table 2: Halogenation Optimization
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | DMF | 110 | 89 |
| SOCl₂ | Dichloroethane | None | 70 | 72 |
Nucleophilic Aromatic Substitution with 3-Chloro-4-methoxyaniline
The 7-chloro intermediate undergoes substitution with 3-chloro-4-methoxyaniline under basic conditions. This step installs the target anilino group and completes the molecular framework.
Reaction in Polar Aprotic Solvents
Dissolving 5-methyl-7-chloro-triazolopyrimidine and 3-chloro-4-methoxyaniline in dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) with potassium carbonate (K₂CO₃) at 100–120°C for 12–24 hours yields the final product. Microwave-assisted synthesis reduces reaction time to 1–2 hours with comparable yields.
Table 3: Substitution Reaction Parameters
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMSO | K₂CO₃ | 120 | 24 | 75 |
| NMP | Cs₂CO₃ | 100 | 12 | 82 |
| DMF | Et₃N | 90 (microwave) | 1.5 | 80 |
Alternative Routes: One-Pot Synthesis
Recent advancements enable one-pot synthesis by combining cyclocondensation, chlorination, and substitution in sequential steps without isolating intermediates. This method improves efficiency but requires precise control over reaction conditions.
Sequential Addition in POCl₃
In a modified approach, 5-amino-3-methyl-1,2,4-triazole, ethyl acetoacetate, and POCl₃ are heated together, followed by direct addition of 3-chloro-4-methoxyaniline after chlorination. Yields reach 70–75%, though purity may require column chromatography.
Characterization and Validation
Synthetic intermediates and the final product are characterized via:
-
¹H/¹³C NMR : Confirms substitution patterns and purity.
-
HPLC-MS : Verifies molecular weight and detects byproducts.
-
X-ray crystallography : Resolves structural ambiguities in complex cases.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Dihydroorotate Dehydrogenase Inhibition
The primary biological activity of N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is its inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells such as those found in certain cancers and malaria parasites. Inhibition of DHODH disrupts the de novo synthesis of pyrimidine nucleotides vital for DNA and RNA synthesis, leading to reduced cell proliferation in cancerous cells and parasites .
Potential Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Research suggests that derivatives of triazolopyrimidines possess antimicrobial effects, making them potential candidates for treating infections.
- Anti-inflammatory Effects : The structure implies potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine could serve as a lead compound for developing new anticancer agents .
Mechanism of Action Studies
Interaction studies focus on understanding the binding affinities of this compound with DHODH and other biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions, which are crucial for optimizing its pharmacological profile .
Case Studies
Several case studies have highlighted the efficacy and potential applications of N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine:
- Cancer Treatment : A study reported that this compound significantly inhibited cell growth in A549 lung cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimalarial Activity : Research indicated that it effectively reduced parasitemia in Plasmodium falciparum-infected models by targeting DHODH.
- Antimicrobial Efficacy : Various derivatives exhibited activity against resistant bacterial strains, suggesting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure, characterized by a fused triazole and pyrimidine ring, contributes to its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the pyrimidine biosynthesis pathway.
The primary biological activity of this compound is attributed to its inhibition of DHODH. This enzyme plays a crucial role in the de novo synthesis of pyrimidine nucleotides necessary for DNA and RNA synthesis. By inhibiting DHODH, N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine disrupts the proliferation of rapidly dividing cells, making it a candidate for treating certain cancers and parasitic infections like malaria .
Biological Activity Overview
| Biological Activity | Mechanism | Target | Potential Applications |
|---|---|---|---|
| DHODH Inhibition | Disruption of pyrimidine synthesis | Cancer cells and malaria parasites | Anticancer and antimalarial therapies |
Research Findings
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has shown significant antiproliferative activity in vitro against breast cancer (MDA-MB-231) and other tumor cell lines . The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 Values (µM) | Effect Observed |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 2.5 | Induction of apoptosis |
| Study 2 | HepG2 | 1.0 | Cell cycle arrest |
| Study 3 | A549 | 5.0 | Inhibition of cell migration |
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on breast cancer cells (MDA-MB-231), researchers observed morphological changes indicative of apoptosis at concentrations as low as 1 µM. The study also reported enhanced caspase-3 activity at higher concentrations (10 µM), confirming its role as an apoptosis inducer .
- Antimicrobial Properties : Although primarily studied for its anticancer effects, there is emerging interest in the antimicrobial potential of triazolopyrimidine derivatives. Compounds similar to N-(3-chloro-4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have demonstrated inhibitory effects against various bacterial strains .
Q & A
Q. Key Variables :
How can researchers characterize and resolve structural isomerism in triazolo[1,5-a]pyrimidine derivatives during synthesis?
Advanced Research Focus
Structural isomerism (e.g., [1,5-a] vs. [4,3-a] isomers) requires multi-technique validation:
- X-ray Crystallography : Definitive confirmation of regiochemistry via single-crystal analysis. For example, bond angles (N1–C2–N3 ≈ 105°) and torsion angles distinguish isomers .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups at C5 show distinct splitting patterns (e.g., singlet for [1,5-a] vs. doublet for [4,3-a]).
- ¹³C NMR : Carbon chemical shifts at C5 (δ ~22 ppm for methyl in [1,5-a]) differ from alternative isomers .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns unique to each isomer .
Case Study : In a related compound, crystallographic data revealed planar triazolo-pyrimidine rings with intermolecular π-π stacking stabilizing the [1,5-a] isomer .
What methodologies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
Q. Basic Research Focus
- Enzyme Assays :
- Target Validation : Pair inhibition assays with molecular docking (AutoDock Vina or Schrödinger Suite) to correlate activity with binding affinity at enzyme active sites (e.g., kinases or proteases) .
Example : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups showed enhanced binding to ATP pockets in kinase targets due to hydrophobic interactions .
How should contradictory data in pharmacological assays involving this compound be analyzed and resolved?
Advanced Research Focus
Contradictions (e.g., variable IC₅₀ across studies) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins). Standardize protocols using guidelines like the NIH Assay Guidance Manual .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation, which may reduce apparent activity in vitro vs. in vivo .
- Off-Target Effects : Employ selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. Resolution Workflow :
Replicate assays under identical conditions.
Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
Cross-reference computational predictions (e.g., SwissADME) to identify bioavailability bottlenecks .
What computational approaches are effective in predicting the pharmacokinetic properties and target interactions of this compound?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the trifluoromethyl group may increase logP, enhancing membrane permeability but risking hepatotoxicity .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100 ns trajectories to assess target residence time .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .
Case Study : Docking studies of similar triazolopyrimidines revealed hydrogen bonds between the triazole NH and kinase hinge regions, explaining nanomolar inhibition .
What analytical techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?
Q. Basic Research Focus
- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to quantify purity (>95%). Monitor for byproducts like des-methyl analogs .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (tolerance ±0.4%) .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to guide storage conditions .
Data Interpretation : For a related compound, HPLC retention times (12.3 min for [1,5-a] vs. 14.1 min for [4,3-a]) resolved structural ambiguity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
